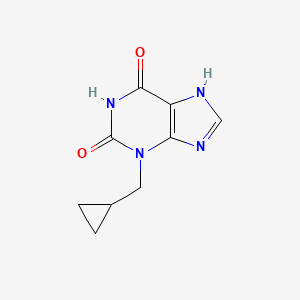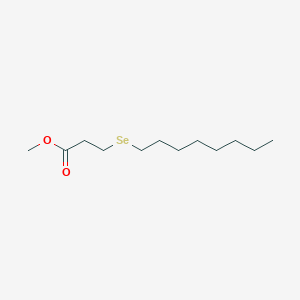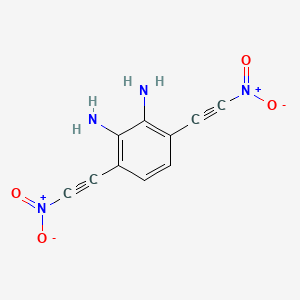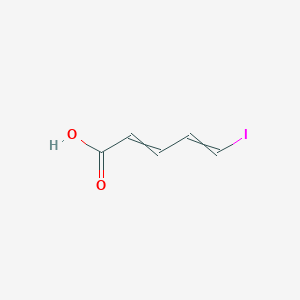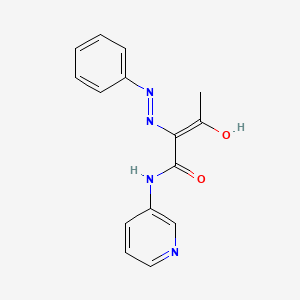
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide typically involves a multi-step process. One common method includes the reaction of 3-hydroxy-2-phenyldiazenylbut-2-enamide with pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-throughput screening techniques can also aid in optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide: shares similarities with other diazenyl compounds, such as (E)-3-hydroxy-2-phenyldiazenylbut-2-enamide and (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-2-ylbut-2-enamide.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide |
InChI |
InChI=1S/C15H14N4O2/c1-11(20)14(19-18-12-6-3-2-4-7-12)15(21)17-13-8-5-9-16-10-13/h2-10,20H,1H3,(H,17,21)/b14-11+,19-18? |
InChI Key |
OUIUXJRHOQCQEY-DXMOEDQGSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CN=CC=C1)\N=NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CN=CC=C1)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


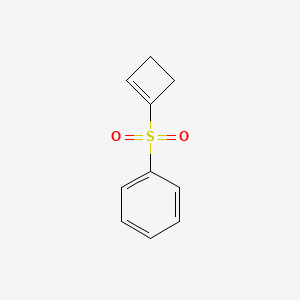
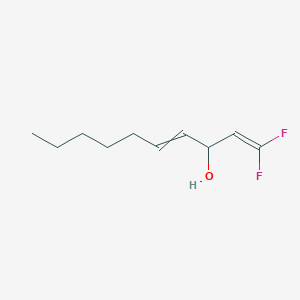
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
